iso-Propylamine-d9 chemical properties and structure
iso-Propylamine-d9 chemical properties and structure
Technical Whitepaper: iso-Propylamine-d9 in Deuterium-Enabled Pharmacotherapy
Executive Summary
iso-Propylamine-d9 (
Part 1: Chemical Identity & Structural Analysis
The substitution of protium (
Comparative Physicochemical Properties
| Property | iso-Propylamine (Protio) | iso-Propylamine-d9 (Deutero) | Impact of Deuteration |
| Formula | Mass increase (+9 Da) | ||
| CAS Number | 75-31-0 | 1219794-73-6 (Free Base) | Regulatory identification |
| Molar Mass | 59.11 g/mol | ~68.17 g/mol | Mass spectrometry shift |
| Boiling Point | 32.4°C | ~31-32°C | Reduced polarizability lowers BP slightly |
| C-H/C-D Bond Energy | ~98 kcal/mol | ~100 kcal/mol | Primary KIE Source |
| pK_a (Conjugate Acid) | 10.63 | ~10.68 | Minor inductive effect (+I) of Deuterium |
Structural Integrity & Exchangeable Protons
It is critical to distinguish between the carbon backbone (d7) and the amine headgroup (d2) .
-
Carbon-Bound Deuteriums (C-D): Non-exchangeable. Stable in biological media. Responsible for metabolic stability.
-
Nitrogen-Bound Deuteriums (N-D): Rapidly exchangeable with protons in aqueous solvents (
, ).-
Operational Insight: In physiological conditions (pH 7.4), iso-Propylamine-d9 effectively functions as iso-Propylamine-d7 (
). The d9 designation is relevant primarily for anhydrous storage or aprotic synthesis steps.
-
Part 2: Synthesis & Manufacturing Protocol
To ensure high isotopic purity (>98 atom % D), a "Deuterium Pool" approach is required. The standard industrial hydrogenation of acetone is unsuitable due to the cost of
Recommended Protocol: Reductive Amination (Lab Scale) This protocol utilizes Acetone-d6 and Ammonium Chloride-d4 to build the molecule from a fully deuterated foundation.
Reaction Logic
-
Imine Formation: Acetone-d6 reacts with Ammonia-d3 (generated in situ) to form the deuterated imine.
-
Reduction: The imine is reduced by Sodium Cyanoborodeuteride (
) to "lock" the chirality (if applicable) and saturation with deuterium.
Figure 1: Reductive amination pathway ensuring full deuteration of the alkyl chain.
Step-by-Step Methodology
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Reagent Prep: Dissolve Ammonium Chloride-d4 (1.2 eq) in anhydrous Methanol-d4. Add Acetone-d6 (1.0 eq).
-
Desiccation: Add activated 3Å molecular sieves to absorb the generated
, driving the equilibrium toward the imine. Stir for 2 hours at room temperature. -
Reduction: Cool to 0°C. Slowly add Sodium Cyanoborodeuteride (
, 0.8 eq). Note: We use a slight deficit of reducing agent to prevent reduction of unreacted ketone to Isopropanol-d7. -
Workup: Acidify with DCl/D2O to decompose excess hydride. Basify with NaOD to pH >12 to liberate the free amine.
-
Isolation: Due to the low boiling point (~32°C), do not extract . Instead, distill the reaction mixture directly using a fractional column. Collect the fraction at 31–33°C.
Part 3: Biological Application (The Deuterium Switch)
The primary utility of iso-Propylamine-d9 is to mitigate oxidative deamination or N-dealkylation mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19).
Mechanism: The Kinetic Isotope Effect (KIE)
The Carbon-Deuterium (C-D) bond has a lower zero-point energy than the C-H bond, making it harder to break.
-
Metabolic Soft Spot: The methine hydrogen (on the central carbon) is prone to abstraction by the CYP450 heme-oxo species.
-
The Consequence: Replacing this H with D increases the activation energy (
) for the cleavage step. If this step is rate-limiting, the drug's half-life ( ) increases, potentially reducing dosing frequency.
Figure 2: Mechanistic divergence in CYP450 metabolism. Deuteration raises the energy barrier for dealkylation.
Part 4: Analytical Validation & Handling
Quality Control: NMR Analysis
Standard 1H-NMR is insufficient for positive identification because the target molecule is "invisible" in the proton channel.
-
Protocol:
-
Dissolve 10 mg of sample in
(containing TMS). -
1H-NMR: Scan for absence of signals at
1.01 ppm (methyl) and 3.08 ppm (methine). Any signal here indicates protio impurity ( ). -
13C-NMR: Observe the multiplet splitting. The carbons attached to deuterium will appear as septets (for
) or triplets (for ) due to Carbon-Deuterium coupling ( ), with a slight upfield isotope shift.
-
Safety & Handling
-
Volatility: With a BP of ~32°C, iso-Propylamine-d9 is extremely volatile.[1] Store at 2-8°C in a sealed container.
-
Basicity: It is a strong base. It will rapidly absorb atmospheric
to form carbamates. Handle only under inert atmosphere ( or Ar). -
Flammability: Flash point is <-18°C. Use non-sparking tools.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 131701203, iso-Propylamine-d9. Retrieved from [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Retrieved from [Link]
- Shao, L., & Hewitt, M. C. (2010).The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. (Contextual grounding for Figure 2).
